molecular formula C18H22N2S B5891884 3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B5891884
M. Wt: 298.4 g/mol
InChI Key: NDVXKBWPODQJFN-UHFFFAOYSA-N
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Description

3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a 4-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methylsulfanylphenyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine and pyridine derivatives.

Scientific Research Applications

3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present

Properties

IUPAC Name

3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-21-17-9-7-15(8-10-17)14-20-12-3-2-6-18(20)16-5-4-11-19-13-16/h4-5,7-11,13,18H,2-3,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVXKBWPODQJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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